Cas no 441053-37-8 (N-(4-Nitrophenyl)-3-(trifluoromethyl)benzamide)
441053-37-8 structure
Product Name:N-(4-Nitrophenyl)-3-(trifluoromethyl)benzamide
CAS-nummer:441053-37-8
MF:C14H9F3N2O3
MW:310.228073835373
CID:68100
PubChem ID:3531492
Update Time:2025-04-18
N-(4-Nitrophenyl)-3-(trifluoromethyl)benzamide Chemische en fysische eigenschappen
Naam en identificatie
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- N-(4-Nitrophenyl)-3-(trifluoromethyl)benzamide
- N-(4-nitrophenyl)[3-(trifluoromethyl)phenyl]carboxamide
- N-(4-nitrophenyl)-3-trifluoromethylbenzamide
- SCHEMBL16246847
- AC-8451
- 441053-37-8
- DTXSID40393382
- FT-0746938
- AKOS008719287
- DB-070510
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- Inchi: 1S/C14H9F3N2O3/c15-14(16,17)10-3-1-2-9(8-10)13(20)18-11-4-6-12(7-5-11)19(21)22/h1-8H,(H,18,20)
- InChI-sleutel: GJJPSRMCVUHTHT-UHFFFAOYSA-N
- LACHT: FC(C1C=CC=C(C(NC2C=CC(=CC=2)[N+](=O)[O-])=O)C=1)(F)F
Berekende eigenschappen
- Exacte massa: 310.05700
- Monoisotopische massa: 310.057
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 2
- Complexiteit: 415
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 74.9A^2
- XLogP3: 3.5
Experimentele eigenschappen
- Dichtheid: 1.452
- Kookpunt: 343.5°C at 760 mmHg
- Vlampunt: 161.6°C
- Brekindex: 1.592
- PSA: 74.92000
- LogboekP: 4.46210
N-(4-Nitrophenyl)-3-(trifluoromethyl)benzamide Gerelateerde literatuur
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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